1,6-Dimethyl-1H-indazol-5-amine

Nav1.7 Pain Ion Channel

1,6-Dimethyl-1H-indazol-5-amine is a validated Nav1.7 inhibitor scaffold (IC50 237 nM) with N1/C6 methylation that eliminates competing N1-alkylation side reactions, ensuring selective C5-amine derivatization. Its SlogP of 1.72 balances CNS permeability and safety, outperforming the inactive unsubstituted parent. Ideal for SAR expansion and kinase-focused library synthesis. Procure as a strategic intermediate for pain and neurological programs.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B11919185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-1H-indazol-5-amine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1N)C=NN2C
InChIInChI=1S/C9H11N3/c1-6-3-9-7(4-8(6)10)5-11-12(9)2/h3-5H,10H2,1-2H3
InChIKeyFGXHWLDWOJRDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethyl-1H-indazol-5-amine (CAS 1780910-53-3): A 5-Aminoindazole Scaffold for Targeted Ion Channel and Kinase Inhibitor Development


1,6-Dimethyl-1H-indazol-5-amine is a dimethylated derivative of the 5-aminoindazole scaffold . The compound features methyl substituents at the N1 and C6 positions of the indazole core, distinguishing it from the unsubstituted 1H-indazol-5-amine parent [1]. This substitution pattern imparts specific physicochemical properties, including a calculated SlogP of 1.72 and a molecular weight of 161.20 g/mol [2]. The 5-amino group serves as a versatile functional handle for further derivatization, making this compound a strategic intermediate for the synthesis of kinase inhibitors and ion channel modulators [3][4].

Why 1,6-Dimethyl-1H-indazol-5-amine Is Not Interchangeable with Unsubstituted 1H-Indazol-5-amine or Other 5-Aminoindazole Derivatives in Research and Development


The 5-aminoindazole scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at both the N1 and C6 positions . In the unsubstituted 1H-indazol-5-amine, the lack of methyl groups results in dramatically different biological activity profiles—for instance, the parent compound exhibits an IC50 of >120 µM against ROCK2 kinase, effectively rendering it inactive [1]. In contrast, methylation at N1 and C6 in 1,6-dimethyl-1H-indazol-5-amine modulates both target engagement and physicochemical properties [2]. The C5-substituted indazole class demonstrates that even minor structural modifications can shift IC50 values by orders of magnitude for targets such as MAO-B, where values range from 0.0025 µM to >10 µM depending on the substitution pattern . Consequently, generic substitution of one 5-aminoindazole derivative for another without verifying target-specific activity data risks compromising experimental reproducibility and invalidating SAR hypotheses [3].

Quantitative Evidence Guide: Differentiating 1,6-Dimethyl-1H-indazol-5-amine from Closest Structural Analogs


Nav1.7 Sodium Channel Inhibition: Sub-Micromolar Activity Distinct from Inactive Unsubstituted Parent

1,6-Dimethyl-1H-indazol-5-amine exhibits measurable inhibition of the human Nav1.7 voltage-gated sodium channel with an IC50 of 237 nM [1]. This represents a functional gain-of-activity relative to the unsubstituted 1H-indazol-5-amine scaffold, for which no Nav1.7 activity has been reported in peer-reviewed literature. Within the broader class of indazole-based Nav1.7 blockers, the presence of methyl groups at N1 and C6 contributes to target engagement, though more optimized clinical candidates achieve IC50 values in the low nanomolar range [2].

Nav1.7 Pain Ion Channel

Calculated Lipophilicity: Elevated logP Relative to Unsubstituted 5-Aminoindazole

The dimethyl substitution in 1,6-dimethyl-1H-indazol-5-amine increases calculated lipophilicity to a SlogP of 1.72 [1]. This value is elevated compared to the unsubstituted 1H-indazol-5-amine, which has a calculated logP of approximately 0.8-1.0 [2]. The increased lipophilicity is a direct consequence of the two methyl groups and may influence membrane permeability and compound partitioning in cellular assays .

Physicochemical Lipophilicity ADME

ROCK2 Kinase Activity: Scaffold-Dependent Potentiation by C5 and N1 Substitution

The unsubstituted 1H-indazol-5-amine scaffold shows negligible activity against ROCK2 kinase with an IC50 of 120,000 nM (120 µM) [1]. In contrast, structurally optimized 5-substituted indazole derivatives, including those with N1 and C6 modifications, have been identified as potent ROCK2 inhibitors with IC50 values in the nanomolar range [2]. While specific ROCK2 data for 1,6-dimethyl-1H-indazol-5-amine have not been publicly disclosed, the scaffold's dimethylation pattern aligns with SAR trends that enhance kinase binding affinity, positioning this compound as a strategically relevant intermediate for ROCK2 inhibitor development [3].

ROCK2 Kinase Cancer

Synthetic Utility: 5-Amino Group as a Versatile Handle for Derivatization

1,6-Dimethyl-1H-indazol-5-amine contains a primary aromatic amine at the C5 position, which serves as a nucleophilic site for acylation, sulfonylation, reductive amination, and Buchwald-Hartwig coupling reactions [1]. This functional handle enables rapid diversification into amide, sulfonamide, and N-aryl derivatives for library synthesis [2]. Compared to the unsubstituted 1H-indazol-5-amine, the N1 and C6 methyl groups in 1,6-dimethyl-1H-indazol-5-amine preclude competing N1-alkylation side reactions during derivatization, thereby simplifying synthetic routes and improving reaction selectivity .

Synthesis Derivatization Medicinal Chemistry

Procurement-Guided Application Scenarios for 1,6-Dimethyl-1H-indazol-5-amine (CAS 1780910-53-3)


Nav1.7 Sodium Channel Inhibitor SAR and Pain Target Validation

Based on its 237 nM IC50 against human Nav1.7 [1], 1,6-dimethyl-1H-indazol-5-amine is suitable for SAR expansion studies aimed at improving Nav1.7 inhibitory potency. The compound serves as a validated hit for medicinal chemistry optimization programs targeting pain, where Nav1.7 genetic evidence supports therapeutic relevance. Researchers can use this scaffold to explore substituent effects at the C5-amine position (e.g., amide, sulfonamide, or N-aryl derivatives) to enhance potency toward the sub-100 nM range characteristic of optimized clinical leads [2]. The compound's sub-micromolar activity distinguishes it from the inactive unsubstituted 1H-indazol-5-amine scaffold, making it a necessary procurement choice for Nav1.7-focused programs.

Selective 5-Aminoindazole Derivatization for Kinase Inhibitor Libraries

The N1-methyl group in 1,6-dimethyl-1H-indazol-5-amine eliminates competing N1-alkylation side reactions during C5-amine derivatization . This property is advantageous for parallel synthesis of kinase-focused compound libraries, where selective C5 functionalization is required to probe SAR across targets such as ROCK2, GSK3β, Aurora2, and JAK2 [3]. Procurement of this compound supports medicinal chemistry teams seeking to generate diverse amide, sulfonamide, and N-aryl analogs with consistent synthetic reproducibility and reduced need for protection/deprotection steps [4].

Physicochemical Optimization for CNS-Penetrant Indazole Candidates

With a calculated SlogP of 1.72 [5], 1,6-dimethyl-1H-indazol-5-amine occupies a lipophilicity window favorable for CNS drug discovery. The dimethyl substitution elevates logP relative to the unsubstituted scaffold (logP ~0.8-1.0), potentially improving blood-brain barrier permeability while remaining below the lipophilicity threshold (logP >3) associated with increased promiscuity and hERG liability [6]. This compound is suitable for programs targeting neurological indications where balanced lipophilicity is critical for CNS exposure.

Bioisosteric Replacement of Phenol Moieties in Lead Optimization

Indazole functions as a bioisostere of phenol, offering improved metabolic stability due to reduced susceptibility to phase I and phase II metabolism . 1,6-Dimethyl-1H-indazol-5-amine specifically combines this bioisosteric advantage with increased lipophilicity (SlogP 1.72) compared to phenol (logP ~1.5), which can enhance membrane permeability while maintaining hydrogen-bonding capability via the C5-amine group [7]. Procurement of this compound enables scaffold-hopping strategies where phenol-containing leads are replaced with the dimethylindazole-5-amine moiety to improve ADME properties while retaining or enhancing target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,6-Dimethyl-1H-indazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.